4-(Pentyloxy)benzyl carbamimidothioate
Description
Properties
Molecular Formula |
C13H20N2OS |
|---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
(4-pentoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-17-13(14)15/h5-8H,2-4,9-10H2,1H3,(H3,14,15) |
InChI Key |
GWQPPHVDGYSKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CSC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE typically involves multiple steps. One common method starts with the preparation of 4-(pentyloxy)benzyl chloride, which is then reacted with thiourea to form the corresponding thiouronium salt. This intermediate is subsequently treated with an appropriate base to yield the desired methanimidamide compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of ({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methanimidamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparison with Similar Compounds
Identification of the Discrepancy
The compound , 4-(Pentyloxy)benzyl carbamimidothioate , is structurally distinct from the evidence-provided 4-(Pentyloxy)-4'-biphenylcarboxylic Acid :
- Functional Groups : The former contains a carbamimidothioate group (-SC(NH)NH₂), while the latter is a biphenylcarboxylic acid (-COOH). These groups confer vastly different chemical properties (e.g., acidity, reactivity, and biological activity) .
- Structural Complexity : The biphenyl system in the evidence compound adds rigidity and aromaticity, whereas the benzyl carbamimidothioate lacks such features.
Hypothetical Comparison Framework
Assuming structural analogs of 4-(Pentyloxy)benzyl carbamimidothioate exist, a comparison might focus on:
Functional Group Analogs
Alkoxy Chain Variations
Challenges in Data Interpretation
- Safety Data : The evidence highlights hazards like skin/eye irritation (H315, H319) for 4-(Pentyloxy)-4'-biphenylcarboxylic Acid . However, carbamimidothioates may exhibit distinct toxicological profiles due to sulfur-containing groups.
- Regulatory Status: The evidence compound is regulated under TSCA and Japanese standards , but carbamimidothioates (if novel) might lack regulatory clarity.
Recommendations for Further Research
To address the evidence gap:
Synthesize and Characterize : Obtain physical data (melting point, solubility) for 4-(Pentyloxy)benzyl carbamimidothioate.
Comparative Toxicity Studies : Evaluate acute toxicity (e.g., LD₅₀) against analogs like benzyl carbamates or thioureas.
Computational Modeling : Predict reactivity and binding affinity using QSAR or molecular docking tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
